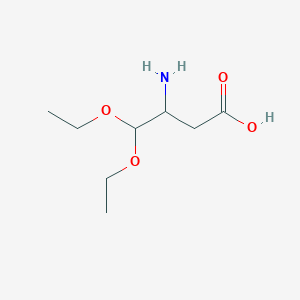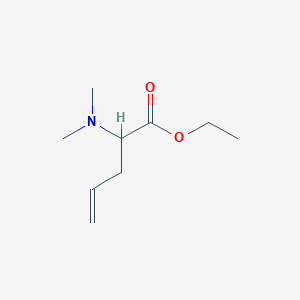![molecular formula C14H25NO4 B13548946 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid CAS No. 1552973-47-3](/img/structure/B13548946.png)
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino site.
Métodos De Preparación
The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications due to its ability to form stable amide bonds.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, including peptide bond formation and enzyme catalysis .
Comparación Con Compuestos Similares
Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid include:
1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.
N-Boc-1-aminocyclobutanecarboxylic acid: Featuring a cyclobutane ring, this compound is smaller and may have different physical and chemical properties.
The uniqueness of this compound lies in its seven-membered ring structure, which can influence its conformational flexibility and reactivity compared to its smaller ring analogs.
Propiedades
| 1552973-47-3 | |
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
VMRROZMRYSWMBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)

![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)



